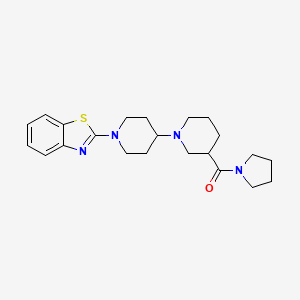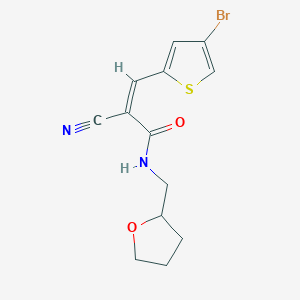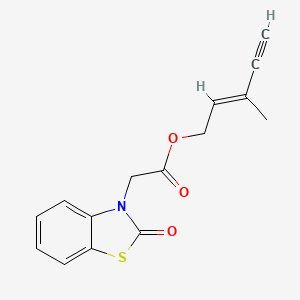![molecular formula C15H16FN3O2 B5367955 2-(4-fluorophenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B5367955.png)
2-(4-fluorophenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine, also known as FMPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. FMPP is a morpholine-based compound that contains a pyrazole ring and a fluoro-substituted phenyl group. In
作用機序
The mechanism of action of 2-(4-fluorophenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine involves its binding to the 5-HT2A receptor and modulating its activity. This receptor is a G protein-coupled receptor that is found in several regions of the brain, including the prefrontal cortex and the hippocampus. Activation of the 5-HT2A receptor has been shown to increase the release of certain neurotransmitters, including dopamine and glutamate, which are involved in mood regulation and cognition.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal studies. For example, this compound has been shown to increase the release of dopamine in the prefrontal cortex and striatum, which are regions of the brain that are involved in reward processing and motivation. This compound has also been shown to increase the activity of certain enzymes that are involved in the metabolism of neurotransmitters such as serotonin and dopamine.
実験室実験の利点と制限
2-(4-fluorophenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine has several advantages as a research tool. For example, it has a high affinity for the 5-HT2A receptor and has been shown to be selective for this receptor over other serotonin receptors. This compound is also stable and can be stored for long periods of time without degradation. However, there are also some limitations to the use of this compound in lab experiments. For example, its effects on other receptors and neurotransmitter systems are not well understood, and its long-term effects on brain function are not known.
将来の方向性
There are several potential future directions for the study of 2-(4-fluorophenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine. One direction is to investigate its effects on other serotonin receptors and neurotransmitter systems. Another direction is to study its long-term effects on brain function and behavior. Additionally, this compound could be used as a tool to investigate the role of the 5-HT2A receptor in psychiatric disorders such as depression and anxiety. Overall, this compound has the potential to be a valuable research tool for investigating the function of the brain and its role in behavior and disease.
合成法
The synthesis of 2-(4-fluorophenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine involves the reaction of 4-fluoroaniline and 3-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with morpholine and trifluoroacetic anhydride to produce this compound. This synthesis method has been reported in several scientific publications, including a study by Smith et al. (2013).
科学的研究の応用
2-(4-fluorophenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine has been used in several scientific studies as a tool to investigate the function of certain receptors in the brain. For example, this compound has been shown to bind to the serotonin 2A receptor (5-HT2A) and modulate its activity. This receptor is involved in several physiological processes, including mood regulation and cognition. This compound has also been studied as a potential treatment for psychiatric disorders such as depression and anxiety.
特性
IUPAC Name |
[2-(4-fluorophenyl)morpholin-4-yl]-(5-methyl-1H-pyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c1-10-8-13(18-17-10)15(20)19-6-7-21-14(9-19)11-2-4-12(16)5-3-11/h2-5,8,14H,6-7,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYKACSOQUQHGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N2CCOC(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-difluoro-3-methoxy-N-methylbenzamide](/img/structure/B5367885.png)

![4-(cyclopropylmethyl)-3-isopropyl-1-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-1,4-diazepan-5-one](/img/structure/B5367895.png)
![2-[2-(2-chlorophenyl)vinyl]-6-iodo-3-methyl-4(3H)-quinazolinone](/img/structure/B5367905.png)

![7-(4-acetylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5367922.png)
![2-butyl-6-(2-furylmethylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5367930.png)
![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5367933.png)
![2-(1-piperazinylacetyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5367941.png)


![2-(4-methoxyphenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5367973.png)
![3-amino-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide](/img/structure/B5367976.png)